![molecular formula C10H11NO4 B1675680 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid CAS No. 198419-91-9](/img/structure/B1675680.png)
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid
Overview
Description
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid is an organic compound with the molecular formula C10H11NO4 . It belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Molecular Structure Analysis
The molecular weight of this compound is 209.20 g/mol . The IUPAC name is 4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid . The InChI representation is InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.20 g/mol . The molecular formula is C10H11NO4 . The compound has several synonyms, including LY367385 and LY-367385 hydrochloride .Scientific Research Applications
Neuroprotective Effects
LY367385 has been found to have neuroprotective effects . It enhances GABAergic synaptic transmission via a presynaptic CB1 receptor mechanism . This enhancement of sIPSCs in CA1 pyramidal cells and the basal and ischemic hippocampal release of GABA in vivo is mediated by CB1 receptor activation . In hippocampal slices exposed to oxygen and glucose deprivation (OGD) and in ischemic gerbils, LY367385 protected CA1 pyramidal cells against post-ischemic injury .
Antagonist of mGlu1 Receptor
LY367385 is a selective mGlu1a receptor antagonist . It has an IC50 value of 8.8 μM for blockade of quisqualate-induced phosphoinositide hydrolysis . It shows negligible action on group II and III receptors .
Pain Management
In the context of pain management, LY367385 has shown potential. A study found that LY367385 reversed both the increase of excitatory transmission and the decrease of inhibitory transmission in an arthritis pain model . However, it had no effect on basal synaptic transmission in control slices from normal rats .
Research on Ischemic Conditions
LY367385 has been used in research on ischemic conditions. In a study, it was found that OGD induced a transient increase in the hippocampal content of anandamide (AEA), and this effect was prevented by LY367385 . Furthermore, OGD induced a late disruption of CB1 receptors in the CA1 region, and this effect was prevented when CA1 pyramidal cells were protected by LY367385 .
properties
IUPAC Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIKDIUCJAUSRD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042563 | |
Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(S)-amino(carboxy)methyl]-3-methylbenzoic acid | |
CAS RN |
198419-91-9 | |
Record name | (αS)-α-Amino-4-carboxy-2-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198419-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methyl-4-carboxyphenylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198419919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(S)-Amino(carboxy)methyl]-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2042563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-367385 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8UW47H17B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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